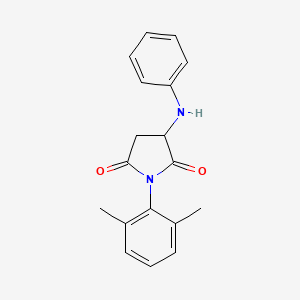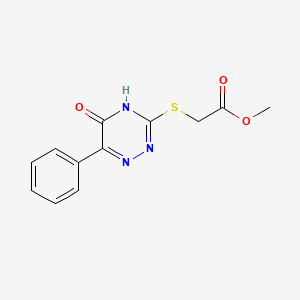![molecular formula C25H20N6O B12203571 7-[2-(5-Methylindol-3-yl)ethyl]-2-phenyl-7,10-dihydropyridino[3,4-e]1,2,4-tria zolo[1,5-a]pyrimidin-6-one](/img/structure/B12203571.png)
7-[2-(5-Methylindol-3-yl)ethyl]-2-phenyl-7,10-dihydropyridino[3,4-e]1,2,4-tria zolo[1,5-a]pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(5-Methylindol-3-yl)ethyl]-2-phenyl-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one is a complex heterocyclic compound that features a unique combination of indole, pyridine, and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(5-Methylindol-3-yl)ethyl]-2-phenyl-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyridine and triazole rings. Common reagents used in these reactions include bromine, sodium methoxide, and tributyltin hydride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[2-(5-Methylindol-3-yl)ethyl]-2-phenyl-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
7-[2-(5-Methylindol-3-yl)ethyl]-2-phenyl-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-[2-(5-Methylindol-3-yl)ethyl]-2-phenyl-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methyl-3-indoleacetic acid: An indole derivative with plant growth regulatory properties.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with potential pharmacological applications.
Uniqueness
7-[2-(5-Methylindol-3-yl)ethyl]-2-phenyl-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one is unique due to its complex structure, which combines multiple heterocyclic rings. This structural complexity may confer unique biological activities and properties not found in simpler compounds.
Properties
Molecular Formula |
C25H20N6O |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
11-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C25H20N6O/c1-16-7-8-21-19(13-16)18(14-26-21)9-11-30-12-10-22-20(24(30)32)15-27-25-28-23(29-31(22)25)17-5-3-2-4-6-17/h2-8,10,12-15,26H,9,11H2,1H3 |
InChI Key |
SFWJEYMBMMTZQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN3C=CC4=C(C3=O)C=NC5=NC(=NN45)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12203490.png)
![[(4-Bromo-3-butoxyphenyl)sulfonyl]dimethylamine](/img/structure/B12203509.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B12203514.png)

![5,10-Bis(3-chlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12203518.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide](/img/structure/B12203520.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B12203525.png)
![5-tert-butyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12203531.png)
![7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12203534.png)

![N-(4-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B12203558.png)


![N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide](/img/structure/B12203574.png)
